molecular formula C8H12F2O B1434337 1,1-Difluorospiro[2.5]octan-6-ol CAS No. 1781334-37-9

1,1-Difluorospiro[2.5]octan-6-ol

Cat. No. B1434337
M. Wt: 162.18 g/mol
InChI Key: PJAVWOUBJZRJEW-UHFFFAOYSA-N
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Description

1,1-Difluorospiro[2.5]octan-6-ol is a chemical compound with the CAS Number: 1781334-37-9 . It has a molecular weight of 162.18 and its IUPAC name is 1,1-difluorospiro[2.5]octan-6-ol . The compound is a white solid .


Molecular Structure Analysis

The InChI code for 1,1-Difluorospiro[2.5]octan-6-ol is 1S/C8H12F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6,11H,1-5H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1,1-Difluorospiro[2.5]octan-6-ol is a white solid . and should be stored at room temperature .

Scientific Research Applications

Corrosion Inhibition Properties

1,1-Difluorospiro[2.5]octan-6-ol and its derivatives have been studied for their corrosion inhibition properties. A study by Chafiq et al. (2020) on spirocyclopropane derivatives, including compounds structurally related to 1,1-Difluorospiro[2.5]octan-6-ol, found them to be effective inhibitors for mild steel corrosion in acidic solutions (Chafiq et al., 2020).

Application in Electrophilic Fluorination

This compound plays a role in electrophilic fluorination. Singh and Shreeve (2004) highlight its use in the introduction of fluorine into organic molecules, a crucial step in various chemical syntheses (Singh & Shreeve, 2004).

In Polymerization Processes

The radical polymerization of vinylcyclopropane derivatives, closely related to 1,1-Difluorospiro[2.5]octan-6-ol, has been researched by Sanda, Takata, and Endo (1994). They explored its use in creating polymers with unique properties (Sanda, Takata, & Endo, 1994).

In Organic Synthesis

A 2020 study by Yang et al. discusses the application of Selectfluor, a compound closely related to 1,1-Difluorospiro[2.5]octan-6-ol, in various "fluorine-free" functionalizations in organic synthesis (Yang et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation, respectively. The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 , which provide guidance on prevention, response, storage, and disposal.

properties

IUPAC Name

2,2-difluorospiro[2.5]octan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O/c9-8(10)5-7(8)3-1-6(11)2-4-7/h6,11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAVWOUBJZRJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CC2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluorospiro[2.5]octan-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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